molecular formula C11H12BrNO B2536315 2-(3-Bromo-4-propoxyphenyl)acetonitrile CAS No. 37946-38-6

2-(3-Bromo-4-propoxyphenyl)acetonitrile

Cat. No. B2536315
CAS RN: 37946-38-6
M. Wt: 254.127
InChI Key: KBZHGTDSBKUPIT-UHFFFAOYSA-N
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Description

“2-(3-Bromo-4-propoxyphenyl)acetonitrile” is a chemical compound with the CAS Number: 37946-38-6 . It has a molecular weight of 254.13 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-(3-Bromo-4-propoxyphenyl)acetonitrile” is 1S/C11H12BrNO/c1-2-7-14-11-4-3-9(5-6-13)8-10(11)12/h3-4,8H,2,5,7H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-(3-Bromo-4-propoxyphenyl)acetonitrile” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis of Polyoxothiometalates

The compound could potentially be used in the synthesis of polyoxothiometalates. These are structurally well-defined inorganic molecules with diverse structures, metals, compositions, and arrangements . They have unique properties and applications in diverse fields, including (photo)catalysis, sensing, optics, electronics, energy conversion, and batteries .

Organic Synthesis

“2-(3-Bromo-4-propoxyphenyl)acetonitrile” could be used as an intermediate in organic synthesis. Acetonitrile, a related compound, is commonly used as an organic solvent and also as an important intermediate in organic synthesis . The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis .

Electrochemical Conversions

In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Cyanomethylation

Acetonitrile can be used in cyanomethylation reactions. Given the structural similarity, “2-(3-Bromo-4-propoxyphenyl)acetonitrile” could potentially be used in similar reactions .

Synthesis of Tetrasubstituted Olefins

Acetonitrile has been used in the synthesis of tetrasubstituted olefins. “2-(3-Bromo-4-propoxyphenyl)acetonitrile” could potentially be used in similar synthetic routes .

Heterocyclic Compound Synthesis

Acetonitrile is used in the synthesis of heterocyclic compounds. Given the structural similarity, “2-(3-Bromo-4-propoxyphenyl)acetonitrile” could potentially be used in similar synthetic routes .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(3-bromo-4-propoxyphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-2-7-14-11-4-3-9(5-6-13)8-10(11)12/h3-4,8H,2,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZHGTDSBKUPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-4-propoxyphenyl)acetonitrile

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